2,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-(4-fluorophenyl)benzenesulfonamide is an organic compound characterized by the presence of fluorine atoms on both the benzene ring and the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 2,5-difluorobenzenesulfonyl chloride, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Coupling Reaction: The amine is then coupled with 4-fluoroaniline under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reactors: for the nitration and reduction steps.
Automated coupling systems: to ensure consistent product quality.
Advanced purification methods: like high-performance liquid chromatography (HPLC) for large-scale purification.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Products with different substituents on the benzene ring.
Oxidized or Reduced Forms: Various oxidation states of the compound.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in the development of probes for studying biological processes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2,5-Difluorobenzenesulfonamide: Lacks the 4-fluorophenyl group.
N-(4-Fluorophenyl)benzenesulfonamide: Lacks the difluoro substitution on the benzene ring.
Uniqueness:
Enhanced Reactivity: The presence of multiple fluorine atoms increases the compound’s reactivity.
Specificity: The unique substitution pattern provides specificity in biological and chemical applications.
Properties
Molecular Formula |
C12H8F3NO2S |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
2,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8F3NO2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(14)3-6-11(12)15/h1-7,16H |
InChI Key |
DLAGKROIYHXSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)F |
Origin of Product |
United States |
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